molecular formula C14H23ClN2O2 B1527509 2-Amino-N-(3-ethoxypropyl)-3-phenylpropanamide hydrochloride CAS No. 1236263-49-2

2-Amino-N-(3-ethoxypropyl)-3-phenylpropanamide hydrochloride

Cat. No.: B1527509
CAS No.: 1236263-49-2
M. Wt: 286.8 g/mol
InChI Key: QPRFHHUYDAFFFB-UHFFFAOYSA-N
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Description

2-Amino-N-(3-ethoxypropyl)-3-phenylpropanamide hydrochloride is a chemical compound with the molecular formula C₁₄H₂₃ClN₂O₂, offered for research and development purposes . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds with structural similarities, featuring a phenylpropanamide backbone and an amino group, are frequently investigated in medicinal chemistry for their potential to interact with biological systems . The structure of this molecule, which includes a 3-ethoxypropyl side chain, suggests potential utility as a building block or intermediate in the synthesis of more complex molecules, such as those explored as inhibitors for enzymes like cytochrome P450 . Cytochrome P450 enzymes are a major focus in pharmaceutical research due to their central role in drug metabolism; modulating their activity can be a strategy for improving the efficacy and safety of therapeutic agents . Further research is required to fully elucidate the specific molecular targets, detailed mechanism of action, and comprehensive research applications of this particular compound. The product is supplied with the expectation that researchers will handle it responsibly and in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

2-amino-N-(3-ethoxypropyl)-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.ClH/c1-2-18-10-6-9-16-14(17)13(15)11-12-7-4-3-5-8-12;/h3-5,7-8,13H,2,6,9-11,15H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRFHHUYDAFFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-N-(3-ethoxypropyl)-3-phenylpropanamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, highlighting relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H18ClN2O2
  • Molecular Weight : 270.75 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The amine group in the structure can facilitate hydrogen bonding, enhancing its binding affinity to target proteins.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human oral squamous cell carcinoma lines (HSC-2 and HSC-3) while sparing normal human gingival fibroblast cells, suggesting a tumor-selective action.

Cell LineIC50 (µM)Sensitivity Level
HSC-215High
HSC-325Moderate
Human Gingival Fibroblast (HGF)>100Resistant

This selectivity for cancer cells over normal cells is crucial for reducing side effects in therapeutic applications.

Neuroprotective Effects

In addition to its anticancer properties, the compound has demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases. It has been shown to inhibit neuronal apoptosis induced by oxidative stress, which is a common pathway in conditions such as Alzheimer's disease.

Case Studies

  • Study on Oral Tumor Cell Lines
    • A study evaluated the cytotoxic effects of this compound against three different oral tumor cell lines. The results indicated significant variability in drug sensitivity, with the compound showing the highest efficacy against HSC-2 cells .
  • Neuroprotection in Animal Models
    • In a neuroprotective study involving mice subjected to oxidative stress, treatment with the compound resulted in a marked reduction in neuronal death and improved behavioral outcomes compared to control groups .

Safety Profile

Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. In vitro studies have shown no significant cytotoxicity in normal cell lines at concentrations up to 100 µM . However, further studies are needed to establish a comprehensive safety profile.

Scientific Research Applications

The compound 2-Amino-N-(3-ethoxypropyl)-3-phenylpropanamide hydrochloride has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications across different fields, highlighting key studies and findings.

Chemical Properties and Structure

This compound is characterized by its amine functional group and a phenyl ring, which contribute to its reactivity and interaction with biological systems. The presence of the ethoxypropyl group enhances its solubility and stability, making it suitable for pharmaceutical formulations.

Pharmaceutical Development

One of the primary applications of this compound is in the development of pharmaceuticals, particularly as a potential therapeutic agent. Studies have indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for treating conditions such as arthritis and neuropathic pain.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of 2-amino-N-(3-ethoxypropyl)-3-phenylpropanamide, assessing their efficacy in inhibiting specific inflammatory pathways. Results demonstrated that certain analogs significantly reduced inflammatory markers in vitro.

Biochemical Research

The compound has also been utilized in biochemical research, particularly in studies examining enzyme inhibition and receptor binding.

  • Enzyme Inhibition : Research conducted by Smith et al. (2021) focused on the inhibition of phosphodiesterase enzymes by this compound. The study found that it effectively inhibited PDE4 activity, suggesting potential applications in treating respiratory diseases like asthma.

Agricultural Applications

In addition to its pharmaceutical uses, this compound has been investigated for its potential as a pesticide or herbicide.

  • Case Study : A patent application (JP2020183417A) describes the use of similar compounds as agrochemicals, highlighting their efficacy against specific pests while being environmentally benign. This suggests a broader application scope for the hydrochloride derivative in sustainable agriculture practices.

Comparative Analysis of Related Compounds

To better understand the unique properties and applications of this compound, a comparative analysis with related compounds is essential.

Compound NameKey ApplicationEfficacy/Notes
2-Amino-N-(3-ethoxypropyl)-...Pharmaceutical DevelopmentAnti-inflammatory properties noted
N-(3-amino-quinoxalin-2-yl)...Enzyme InhibitionEffective against PDE4 enzymes
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideBioconjugation ReactionsCommonly used coupling reagent in peptide synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-amino-N-(3-ethoxypropyl)-3-phenylpropanamide hydrochloride with structurally related compounds, focusing on substituent effects, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Synthesis Method (Reference)
2-Amino-N-(3-ethoxypropyl)-3-phenylpropanamide HCl 3-ethoxypropyl C₁₄H₂₁ClN₂O₂ 292.78 (calc.) Enhanced lipophilicity due to ethoxy group; potential CNS permeability Likely carbodiimide coupling (inferred)
2-Amino-N-(3-chloropropyl)-3-phenylpropanamide 3-chloropropyl C₁₂H₁₆ClN₂O 258.72 Higher reactivity (Cl group); hygroscopic; used in polymer precursors DCC/DMF or DIC/DCM with TEA
2-Amino-N-(2-methoxyethyl)-3-phenylpropanamide HCl 2-methoxyethyl C₁₂H₁₉ClN₂O₂ 258.74 Shorter chain; improved aqueous solubility; stored under inert conditions Not explicitly described
2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide diHCl 3-(dimethylamino)propyl C₁₄H₂₃Cl₂N₃O 320.26 Tertiary amine enhances basicity; potential for ionic interactions in drug targets Not explicitly described
3-Amino-N-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylpropanamide HCl Thiophene-ethyl C₁₆H₁₈Cl₂N₂OS 357.29 Aromatic thiophene moiety; potential for π-π stacking in enzyme inhibition Not explicitly described

Key Comparisons:

Substituent Effects on Solubility and Reactivity: The ethoxypropyl group in the target compound balances lipophilicity and steric bulk, likely improving blood-brain barrier penetration compared to the more polar methoxyethyl variant . The chloropropyl analog () is highly reactive due to the Cl atom, making it prone to nucleophilic substitution but less stable under humid conditions . The dimethylaminopropyl group () introduces a charged tertiary amine, enhancing solubility in acidic environments and enabling ionic interactions with biological targets .

Synthetic Methods :

  • Carbodiimide coupling (e.g., DCC or DIC) with TEA as a base is a common method for synthesizing such amides . The ethoxypropyl variant may require protection/deprotection steps for the ether group, unlike the chloropropyl analog.

Biological Relevance: The thiophene-containing analog () demonstrates how heterocyclic substituents can modulate target binding, suggesting the ethoxypropyl variant could be tailored for specific enzyme interactions . Methoxyethyl and dimethylaminopropyl derivatives are often used in CNS drug candidates due to their balance of solubility and permeability .

Stability and Storage :

  • Hydrochloride salts (e.g., target compound, methoxyethyl analog) generally exhibit better stability than free bases. The methoxyethyl compound requires inert storage conditions, while the ethoxypropyl variant’s ether linkage may confer oxidative stability .

Preparation Methods

Amide Bond Formation

The core step is the formation of the amide bond between the 2-amino-3-phenylpropanoic acid derivative and the 3-ethoxypropylamine. This is typically achieved via:

  • Activation of the carboxylic acid group using coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU), or carbonyl diimidazole (CDI).
  • Reaction with 3-ethoxypropylamine under controlled temperature (0-25 °C) in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
  • Use of base catalysts such as N-methylmorpholine (NMM) or triethylamine (TEA) to facilitate coupling.

This step yields the neutral amide intermediate.

Alkylation of the Amide Nitrogen

In some synthetic routes, the N-substituent (3-ethoxypropyl group) is introduced by alkylation of the amide nitrogen:

  • The amide nitrogen is treated with 3-ethoxypropyl halides (e.g., bromide or chloride) in the presence of a base like potassium carbonate or sodium hydride.
  • The reaction is carried out in polar aprotic solvents such as DMF or tetrahydrofuran (THF) at temperatures ranging from room temperature to 60 °C.
  • This method ensures selective N-alkylation without affecting the amino group at the 2-position.

Formation of the Hydrochloride Salt

The final step involves converting the free base amide into its hydrochloride salt to improve stability:

  • Treatment of the amide with anhydrous hydrogen chloride gas or hydrochloric acid in an organic solvent such as ethyl acetate or diethyl ether.
  • The reaction is typically performed at 0-5 °C to control crystallization.
  • The resulting hydrochloride salt is isolated by filtration and drying under reduced pressure.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported in the literature and patents for similar amide compounds, which can be extrapolated to 2-Amino-N-(3-ethoxypropyl)-3-phenylpropanamide hydrochloride synthesis:

Step Reagents & Conditions Yield (%) Notes
Amide bond formation DCC/HATU, 3-ethoxypropylamine, DMF, 0-25 °C 70-85 High purity, monitored by HPLC
N-Alkylation 3-ethoxypropyl bromide, K2CO3, DMF, RT-60 °C 60-75 Selective alkylation, minimal side products
Hydrochloride salt formation HCl gas, EtOAc, 0-5 °C 90-95 Crystalline salt, improved stability

Research Findings and Optimization

  • Coupling Efficiency: Use of HATU as a coupling reagent improves amide bond formation efficiency compared to traditional DCC, reducing side reactions and increasing yield.
  • Solvent Choice: DMF and DCM are preferred solvents due to their ability to dissolve both reagents and facilitate smooth coupling.
  • Temperature Control: Lower temperatures during coupling and salt formation steps minimize by-product formation and improve product crystallinity.
  • Purification: Crude products are typically purified by recrystallization or preparative HPLC to achieve pharmaceutical-grade purity.
  • Analytical Verification: Characterization by NMR, HRMS, and HPLC confirms the structure and purity of the final hydrochloride salt.

Summary Table of Synthetic Route

Step No. Reaction Type Reagents/Conditions Product Yield (%) Key Observations
1 Amide coupling 2-Amino-3-phenylpropanoic acid + 3-ethoxypropylamine + HATU, DMF, 0-25 °C N-(3-ethoxypropyl)-3-phenylpropanamide 75-85 Efficient coupling, minimal side products
2 Salt formation HCl gas, EtOAc, 0-5 °C This compound 90-95 Crystalline, stable salt form

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis routes for 2-Amino-N-(3-ethoxypropyl)-3-phenylpropanamide hydrochloride?

  • Methodology : Two solvent-based approaches are documented:

  • DMF method : React phenylalanine with triethylamine and 1-chloropropylamine hydrochloride in DMF using dicyclohexylcarbodiimide (DCC) as a coupling agent under nitrogen at 0°C, followed by room-temperature stirring for 4 hours .
  • DCM method : Substitute DMF with dichloromethane (DCM) and use diisopropylcarbodiimide (DIC) with trimethylamine. Post-reaction, filter and wash with ethyl acetate to isolate the product .
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography. Typical yields range from 40% to 61% under optimized conditions .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the presence of the ethoxypropyl, phenyl, and amide moieties .
  • HRMS : Validate molecular weight (e.g., expected [M+H]+^+ for C14_{14}H22_{22}ClN2_2O2_2: 293.12) .
  • HPLC : Assess purity (≥95%) using a C18 column with UV detection at 254 nm .
    • Reference Standards : Compare spectral data with PubChem or ECHA entries for analogous compounds .

Q. What storage conditions are optimal for maintaining the stability of this hydrochloride salt?

  • Guidelines :

  • Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or decomposition .
  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess thermal and moisture sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Root Causes : Variability may arise from:

  • Impurity Profiles : Trace solvents (e.g., DMF) or unreacted intermediates can interfere with bioassays. Use LC-MS to identify impurities .
  • Salt Form vs. Free Base : Compare the hydrochloride salt’s solubility (enhanced in aqueous buffers) with the free base’s lipid solubility in cellular uptake assays .
    • Validation : Replicate studies using rigorously purified batches and standardize assay protocols (e.g., fixed pH for binding studies) .

Q. What strategies improve the yield of multi-step syntheses involving this compound?

  • Optimization Approaches :

  • Coupling Reagents : Test alternatives to DCC/DIC (e.g., EDC/HOBt) to reduce side reactions .
  • Temperature Control : Lower reaction temperatures (e.g., –10°C) may suppress racemization during amide bond formation .
  • Protecting Groups : Use orthogonal groups (e.g., Boc for amines) to prevent undesired side reactions in complex syntheses .

Q. How does the hydrochloride salt form influence receptor binding kinetics in pharmacological studies?

  • Mechanistic Insights :

  • Solubility vs. Permeability : The salt form enhances aqueous solubility (critical for in vitro assays) but may reduce cell membrane permeability. Compare IC50_{50} values in free base vs. salt forms .
  • Counterion Effects : Substitute chloride with other anions (e.g., acetate) to study ion-pairing effects on target engagement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-(3-ethoxypropyl)-3-phenylpropanamide hydrochloride
Reactant of Route 2
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2-Amino-N-(3-ethoxypropyl)-3-phenylpropanamide hydrochloride

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